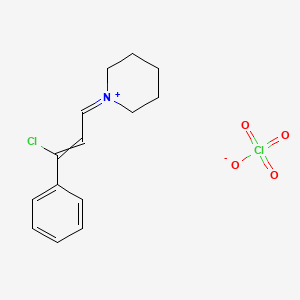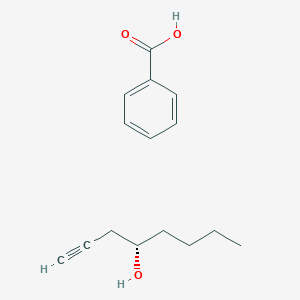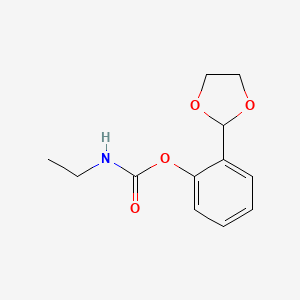
4-Benzylidene-2,6-dimethylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylidene-2,6-dimethylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C15H14O It is a derivative of cyclohexadienone, characterized by the presence of a benzylidene group at the 4-position and two methyl groups at the 2- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2,6-dimethylcyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-dimethylphenol with benzaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-2,6-dimethylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can occur at the benzylidene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted cyclohexadienone derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Benzylidene-2,6-dimethylcyclohexa-2,5-dien-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism by which 4-Benzylidene-2,6-dimethylcyclohexa-2,5-dien-1-one exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Benzylidene-2,6-dimethylcyclohexa-2,5-dien-1-one include:
- 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone
- 4-Benzylidene-2,6-dimethylcyclohexa-2,5-dienone
- 4-Benzylidene-2,6-diethylcyclohexa-2,5-dienone
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of methyl groups at the 2- and 6-positions can also affect its steric and electronic properties, making it a unique compound for various applications .
Properties
CAS No. |
61400-67-7 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-benzylidene-2,6-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H14O/c1-11-8-14(9-12(2)15(11)16)10-13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
AIJTYOKWWVAWQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC=CC=C2)C=C(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-Methyl-N-(2-methylprop-2-en-1-yl)-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14570041.png)

![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]amino}butanoic acid](/img/structure/B14570053.png)
![5,5'-Di(naphtho[2,1-b]furan-2-yl)-2,2'-bi-1,3,4-oxadiazole](/img/structure/B14570059.png)



![4-[3-(4-Methylphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14570099.png)


